molecular formula C15H10O3 B5637582 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid

7-methyl-9-oxo-9H-fluorene-1-carboxylic acid

Cat. No.: B5637582
M. Wt: 238.24 g/mol
InChI Key: NZFCEQWXUDQEIS-UHFFFAOYSA-N
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Description

7-methyl-9-oxo-9H-fluorene-1-carboxylic acid is an organic compound with the molecular formula C15H10O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group at the 1-position and a ketone group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the necessary functional groups.

    Oxidation: The oxidation of the 9-position to form the ketone group can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-9-oxo-9H-fluorene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, quinones.

    Reduction: Formation of alcohols, hydrocarbons.

    Substitution: Introduction of halogens, nitro groups, alkyl groups.

Scientific Research Applications

7-methyl-9-oxo-9H-fluorene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9H-fluorene-1-carboxylic acid: Lacks the methyl group at the 7-position.

    7-nitro-9-oxo-9H-fluorene-1-carboxylic acid: Contains a nitro group instead of a methyl group.

    7-methyl-9-oxo-9H-fluorene-4-carboxylic acid: Carboxylic acid group at the 4-position instead of the 1-position.

Uniqueness

7-methyl-9-oxo-9H-fluorene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

7-methyl-9-oxofluorene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-8-5-6-9-10-3-2-4-11(15(17)18)13(10)14(16)12(9)7-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFCEQWXUDQEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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